3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-((5-(Isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a compound with interesting properties, making it of significant interest in various scientific fields. Structurally, it comprises a benzo[d]thiazol-2(3H)-one core substituted with a 1,2,4-triazole ring, further functionalized with an isopropylthio group and a methoxyphenyl moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting from commercially available benzo[d]thiazol-2(3H)-one, the compound undergoes a sequence of functional group modifications.
The isopropylthio and methoxyphenyl groups are then introduced through nucleophilic substitution reactions.
Industrial Production Methods:
Scaling up this synthesis involves optimizing reaction conditions to ensure high yields and purity.
Methods often include using continuous flow reactors for safer handling of potentially hazardous intermediates.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions at the sulfur atom in the isopropylthio group, forming sulfoxides or sulfones.
Reduction: Reduction can occur at the methoxyphenyl ring or the triazole ring under specific conditions.
Substitution: Substitution reactions can modify the functional groups attached to the triazole and thiazole rings.
Common Reagents and Conditions:
Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reducing agents like sodium borohydride or lithium aluminum hydride.
Halogenation and alkylation agents for substitution reactions.
Major Products:
Oxidized derivatives such as sulfoxides.
Reduced derivatives depending on the reaction conditions.
Various substituted products based on the functional groups introduced.
Scientific Research Applications
Chemistry:
Used as intermediates in the synthesis of more complex molecules.
Structural analogs in studying structure-activity relationships.
Biology:
Potential use as probes in biochemical assays.
Evaluated for interactions with various biomolecules.
Medicine:
Investigated for potential pharmaceutical properties such as antifungal, antibacterial, or anticancer activities.
Industry:
Used in the development of new materials or as catalysts in various industrial processes.
Mechanism of Action
The compound’s mechanism of action largely depends on its interactions with specific molecular targets. These could include:
Enzymes, where it may act as an inhibitor or activator, affecting biochemical pathways.
Receptors, influencing signal transduction mechanisms.
DNA or RNA, where it could intercalate or bind, affecting gene expression.
Comparison with Similar Compounds
1,2,4-Triazole derivatives with various alkyl or aryl substitutions.
Other benzo[d]thiazol-2(3H)-one derivatives with different functional groups.
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Biological Activity
The compound 3-((5-(isopropylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a complex organic molecule that has garnered attention in various fields of biological research due to its potential therapeutic applications. Its unique structural features, including a triazole ring and a benzo[d]thiazole moiety, suggest diverse biological activities, particularly in antimicrobial and anticancer domains.
Structural Characteristics
The compound's structure can be broken down as follows:
- Triazole Ring : Known for its role in medicinal chemistry, particularly in antifungal agents.
- Isopropylthio Group : May enhance lipophilicity and cellular permeability.
- Methoxyphenyl Group : Often associated with increased biological activity and selectivity.
- Benzo[d]thiazole Moiety : Implicated in various biological activities including anticancer properties.
Synthesis
The synthesis of this compound typically involves multiple steps:
- Formation of the Triazole Ring : Achieved through cyclization reactions involving hydrazine derivatives and isothiocyanates.
- Introduction of Functional Groups : Electrophilic aromatic substitution is used to attach the methoxy group.
- Final Condensation : This step integrates the benzo[d]thiazole structure.
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. The specific compound under discussion has been tested against various pathogens, demonstrating:
- Inhibition of Fungal Growth : Effective against strains such as Candida albicans and Aspergillus niger.
- Bacterial Activity : Showed promising results against Gram-positive bacteria like Staphylococcus aureus.
Anticancer Activity
Studies have highlighted the potential anticancer properties of this compound:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation.
- Case Studies : In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Study | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
Study 1 | MCF-7 (Breast Cancer) | 15 | |
Study 2 | A549 (Lung Cancer) | 10 | |
Study 3 | HeLa (Cervical Cancer) | 12 |
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways:
- Indoleamine 2,3-Dioxygenase (IDO1) : A critical enzyme in tryptophan metabolism; inhibition can enhance immune responses against tumors. The compound showed varied inhibitory activity with IC50 values ranging from nanomolar to micromolar concentrations depending on structural modifications .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Interaction : Binding to active sites of enzymes like IDO1, leading to altered metabolic pathways.
- Cell Signaling Modulation : Potential interference with signaling pathways critical for cell survival and proliferation.
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-13(2)27-19-22-21-18(24(19)14-8-10-15(26-3)11-9-14)12-23-16-6-4-5-7-17(16)28-20(23)25/h4-11,13H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEHYLFCZDEYEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN=C(N1C2=CC=C(C=C2)OC)CN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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